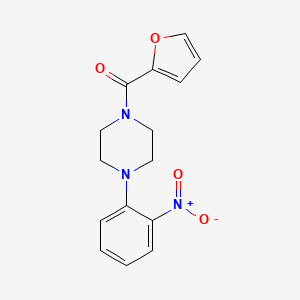

1-(Furan-2-carbonyl)-4-(2-nitrophenyl)piperazine

Description

Propriétés

IUPAC Name |

furan-2-yl-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-15(14-6-3-11-22-14)17-9-7-16(8-10-17)12-4-1-2-5-13(12)18(20)21/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAMCRYSVLPGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(Furan-2-carbonyl)-4-(2-nitrophenyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with 4-(2-nitrophenyl)piperazine under optimized conditions. The resultant compound is characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.

Enzymatic Inhibition

Recent studies have highlighted the compound's ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Table 1 summarizes the inhibitory activities observed:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | 5.6 | 0.92 | Higher selectivity towards BChE |

The compound exhibited a significantly lower IC50 value for BChE compared to AChE, indicating a preferential inhibition which may be beneficial in treating conditions like Alzheimer's disease where BChE activity is often elevated .

Antiviral Activity

In addition to cholinesterase inhibition, this compound has been evaluated for antiviral properties. Preliminary findings suggest that it may inhibit viral replication in vitro, although specific IC50 values are yet to be published. The mechanism appears to involve interference with viral RNA polymerase activity, similar to other compounds in its class .

Study 1: Cholinesterase Inhibition

In a detailed study, researchers synthesized various piperazine derivatives, including this compound. The study found that this compound had a potent inhibitory effect on BChE with an IC50 value of 0.92 µM, outperforming several known inhibitors such as donepezil . This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Antiviral Efficacy

Another investigation focused on the compound's antiviral properties against human norovirus. The compound was tested alongside known inhibitors and showed promising results in reducing viral load at low micromolar concentrations. Further studies are needed to elucidate the exact mechanism of action and confirm these findings .

The biological activity of this compound is likely attributed to its ability to interact with enzyme active sites, particularly through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the nitrophenyl group enhances binding affinity towards target enzymes, contributing to its inhibitory effects .

Applications De Recherche Scientifique

Scientific Research Applications

- Medicinal Chemistry : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to modulate biological pathways positions it as a candidate for drug development.

- Biological Studies : Due to its structural features, the compound can interact with various biological molecules, making it useful in enzyme inhibition studies and protein-ligand interaction research. It has shown promise in modulating acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment strategies .

- Organic Synthesis : As a versatile building block, 1-(furan-2-carbonyl)-4-(2-nitrophenyl)piperazine can be utilized in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and acylation processes.

The compound exhibits several biological activities that are being actively researched:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Neuropharmacological | Possible effects on anxiety and depression |

In Vitro Studies

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction. A study indicated a dose-dependent response correlating with increased markers of apoptosis.

In Vivo Studies

Preliminary animal studies have suggested that administration of this compound can lead to reduced tumor sizes in xenograft models, highlighting its potential as an anticancer agent.

Antimicrobial Research

A recent study evaluated various piperazine derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds containing nitrophenyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.

Neuropharmacological Findings

Research into piperazine derivatives has shown potential neuropharmacological effects, particularly concerning anxiety and depression treatments. The structural modifications in piperazine compounds can significantly alter their pharmacological profiles, suggesting avenues for further exploration.

Comparaison Avec Des Composés Similaires

Acyl Group Modifications

Aromatic Substituent Modifications

Key Insight : The ortho-nitro group in the target compound may enhance π-π stacking interactions in receptor binding compared to para-substituted analogs .

Anticancer Activity

Central Nervous System (CNS) Targeting

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Demonstrated high affinity for dopamine D₂ receptors (Kᵢ = 0.8 nM), attributed to the nitrobenzyl and methoxyphenyl groups .

- Bridged Piperazine Analogs of GBR 12909: Showed nanomolar affinity for dopamine transporters (DAT), with compound 7 (IC₅₀ = 8.0 nM) exhibiting selectivity over serotonin transporters .

Antimicrobial and Antifungal Activity

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine : Inhibited Gram-positive bacteria (MIC = 4 µg/mL) via membrane disruption .

- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine: Inhibited Candida albicans hyphae formation at 50 µM, targeting virulence factors .

Physicochemical and Pharmacokinetic Properties

Key Insight : The target compound’s moderate LogP (2.1) suggests balanced lipophilicity for blood-brain barrier penetration, a trait critical for CNS-targeted drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-carbonyl)-4-(2-nitrophenyl)piperazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a chloroethyl urea derivative and 2-furoyl piperazine can be refluxed in tetrahydrofuran (THF) with catalytic NaI and NaHCO₃ for 14 hours, followed by purification via column chromatography (chloroform:methanol = 96:4) . Alternative routes involve coupling 1-(2-nitrophenyl)piperazine with furan-2-carbonyl chloride under inert conditions, monitored by TLC.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrophenyl and furoyl groups) by analyzing aromatic proton splitting and carbonyl carbon signals .

- FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1350–1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 330.1) .

Q. What in vitro bioassays are relevant for evaluating its biological activity?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against S. aureus or E. coli .

- Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition via spectrophotometric CO₂ hydration .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., lung adenocarcinoma) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent Variation : Replace the 2-nitrophenyl group with fluorophenyl or chlorophenyl analogs to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute the furan-2-carbonyl group with thiophene or pyrrole derivatives to evaluate heterocyclic interactions .

- Data Analysis : Use IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., BCL-2 inhibition) .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study charge distribution and reactivity (e.g., nitro group’s electron-withdrawing effect) .

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns MD runs) to assess binding to tyrosine kinases or carbonic anhydrase .

Q. How can stability and degradation pathways be analyzed under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 1–13), then monitor degradation via HPLC .

- Reaction Pathway Identification : Use LC-MS to detect intermediates (e.g., nitro reduction to amine or furan ring oxidation) .

Q. How should contradictory bioactivity data between similar analogs be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. A549) and incubation times .

- Meta-Analysis : Compare IC₅₀ values of structurally related piperazines (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends in substituent effects .

- Orthogonal Validation : Confirm activity via dual assays (e.g., enzymatic inhibition + apoptosis induction in xenograft models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.